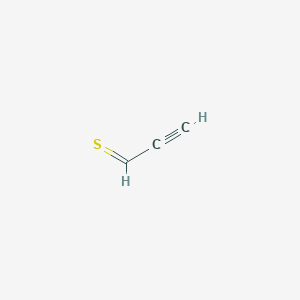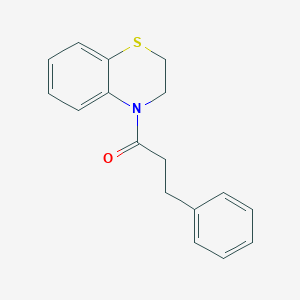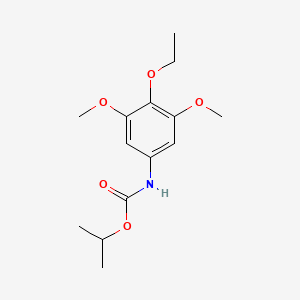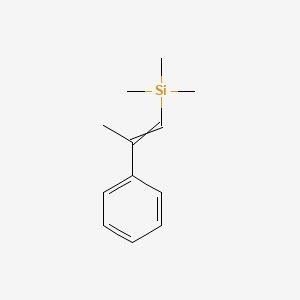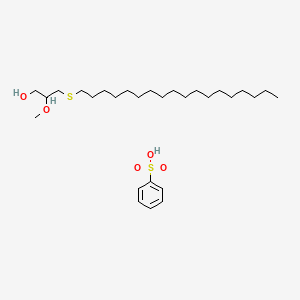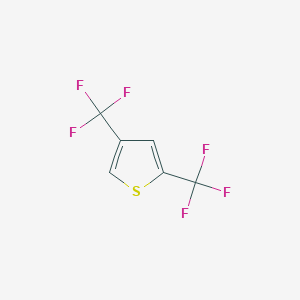
2,4-Bis(trifluoromethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(trifluoromethyl)thiophene is a fluorinated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of thiophene derivatives using reagents such as sulfur tetrafluoride (SF₄) or trifluoromethyl iodide (CF₃I) in the presence of a catalyst . Another approach involves the cyclization of acetylenes with trifluoromethyl-substituted precursors .
Industrial Production Methods
Industrial production of 2,4-Bis(trifluoromethyl)thiophene may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sodium hydride (NaH) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted sulfoxides, sulfones, and various substituted thiophene derivatives .
Scientific Research Applications
2,4-Bis(trifluoromethyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is utilized in the production of advanced materials such as organic semiconductors, light-emitting diodes (LEDs), and liquid crystals
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)thiophene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(trifluoromethyl)thiophene
- 3,4-Bis(trifluoromethyl)thiophene
- 2,3,4-Trisubstituted thiophenes
Uniqueness
2,4-Bis(trifluoromethyl)thiophene is unique due to the specific positioning of the trifluoromethyl groups at the 2 and 4 positions of the thiophene ring. This positioning can significantly influence its chemical reactivity and physical properties compared to other trifluoromethyl-substituted thiophenes .
Properties
CAS No. |
87721-34-4 |
|---|---|
Molecular Formula |
C6H2F6S |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2,4-bis(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H2F6S/c7-5(8,9)3-1-4(13-2-3)6(10,11)12/h1-2H |
InChI Key |
RCRRYAXQJRZEKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


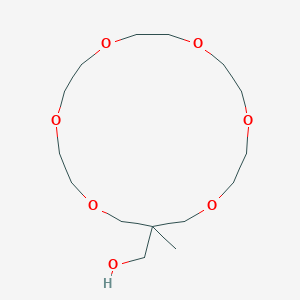

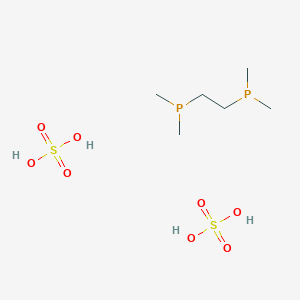
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)
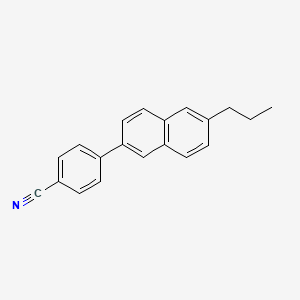
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
